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Compound of Interest

Compound Name:
Benzyl 3,3-dimethyl-4-

oxopiperidine-1-carboxylate

Cat. No.: B1344094 Get Quote

An In-depth Technical Guide to Chemical Compounds with the Molecular Formula C₁₅H₁₉NO₃

This technical guide provides a comprehensive overview of the chemical and biological

information for known compounds with the molecular formula C₁₅H₁₉NO₃. The content is

tailored for researchers, scientists, and drug development professionals, offering detailed data,

experimental protocols, and visual representations of key biological pathways and experimental

workflows.

Identified Compounds
Three primary chemical entities corresponding to the molecular formula C₁₅H₁₉NO₃ have been

identified in the scientific literature:

Hydroxytropacocaine: A naturally occurring tropane alkaloid found in the coca plant

(Erythroxylum coca).

3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP): A synthetic stimulant belonging to

the cathinone class of compounds.

Ximoprofen: A non-steroidal anti-inflammatory drug (NSAID).
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Hydroxytropacocaine is a tropane alkaloid and a structural analog of cocaine, found as a

natural product in coca leaves.[1]

Table 1: Chemical and Physical Properties of Hydroxytropacocaine

Property Value Source

IUPAC Name

[(1R,3R,5R)-1-hydroxy-8-

methyl-8-

azabicyclo[3.2.1]octan-3-yl]

benzoate

[2]

CAS Number 156497-23-3 [2]

Molecular Weight 261.32 g/mol [2]

Appearance Powder [3]

Melting Point
Not reported in the searched

literature.

Boiling Point
Not reported in the searched

literature.

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.

[3][4]

XLogP3 2.2 [2]

Spectral Data
Table 2: Spectral Data for Hydroxytropacocaine
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Technique Data Highlights

¹H-NMR
Specific experimental data not readily available

in the searched literature.

¹³C-NMR
Data has been compiled in reviews of tropane

alkaloids.

IR Spectroscopy
Specific experimental data not readily available

in the searched literature.

Mass Spectrometry

Specific experimental data not readily available

in the searched literature. The fragmentation

pattern would be expected to be similar to other

tropane alkaloids, showing characteristic

fragments of the tropane core.

Biological Activity and Mechanism of Action
As a tropane alkaloid, hydroxytropacocaine is expected to exhibit anticholinergic properties by

acting as an antagonist at muscarinic acetylcholine receptors.[5][6][7] This mechanism is

characteristic of many tropane alkaloids and leads to a decrease in parasympathetic nervous

system activity.[5]

Experimental Protocols
2.4.1. Total Synthesis of Hydroxytropacocaine

A total synthesis of hydroxytropacocaine has been reported, providing a method for its

preparation in a laboratory setting. While the full detailed protocol is extensive, the general

workflow is outlined below.
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Synthesis of Hydroxytropacocaine

Commercially available starting materials

Multi-step synthesis to form the tropinone core

Several steps

Introduction of the hydroxyl group

Stereoselective reduction

Benzoylation of the hydroxyl group

Esterification

Hydroxytropacocaine

Purification

Click to download full resolution via product page

General workflow for the total synthesis of hydroxytropacocaine.

3',4'-Methylenedioxy-α-pyrrolidinobutiophenone
(MDPBP)
Chemical Information
MDPBP is a synthetic cathinone developed in the 1960s that has been identified as a designer

drug.[8]

Table 3: Chemical and Physical Properties of MDPBP
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Property Value Source

IUPAC Name
1-(1,3-benzodioxol-5-yl)-2-

(pyrrolidin-1-yl)butan-1-one
[9]

CAS Number 784985-33-7 (free base) [9]

24622-60-4 (hydrochloride) [10]

Molecular Weight 261.32 g/mol (free base) [9]

297.8 g/mol (hydrochloride) [10]

Appearance White powder (HCl salt) [11]

Melting Point 241.9 °C (HCl salt) [11]

Boiling Point
Not reported in the searched

literature.

Solubility (HCl salt)
DMSO: 0.5 mg/ml, Ethanol: 1

mg/ml, PBS (pH 7.2): 10 mg/ml
[10]

Spectral Data
Table 4: Spectral Data for MDPBP
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Technique Data Highlights

¹H-NMR (D₂O)

δ (ppm): 7.68 (d), 7.45 (s), 7.01 (d), 6.11 (s),

5.02 (t), 3.47-4.23 (m), 1.98 (m), 1.24 (m), 0.84

(t).

¹³C-NMR
Data is available and has been used for

structural elucidation.

IR Spectroscopy
Characteristic peaks for the carbonyl group,

aromatic ring, and C-N bond are observed.

Mass Spectrometry (GC-MS)

Major fragment ions at m/z 70, 112, and 149.

The ion at m/z 112 corresponds to the

immonium ion from the pyrrolidinylbutyl side

chain.

Biological Activity and Mechanism of Action
MDPBP acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[8] It blocks the reuptake

of these neurotransmitters from the synaptic cleft, leading to increased extracellular

concentrations and enhanced downstream signaling. This mechanism is responsible for its

stimulant effects. The metabolism of MDPBP primarily involves demethylenation followed by

methylation, as well as hydroxylation and oxidation, with CYP2C19 and CYP2D6 being the

main enzymes responsible.[8]
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Mechanism of Action of MDPBP

MDPBP

Dopamine Transporter (DAT)

Inhibits

Norepinephrine Transporter (NET)

Inhibits

Increased Synaptic Dopamine

Leads to

Increased Synaptic Norepinephrine

Leads to

Postsynaptic Receptor Activation

Stimulant Effects
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Signaling pathway of MDPBP as a norepinephrine-dopamine reuptake inhibitor.

Experimental Protocols
3.4.1. Synthesis of MDPBP

The synthesis of MDPBP can be achieved through a two-step process starting from 3',4'-

methylenedioxybutyrophenone.
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Synthesis of MDPBP

3',4'-Methylenedioxybutyrophenone

α-Bromination

Br₂

α-Bromo-3',4'-methylenedioxybutyrophenone

Nucleophilic Substitution

Pyrrolidine

MDPBP

Purification (e.g., crystallization)

Click to download full resolution via product page

General workflow for the synthesis of MDPBP.

3.4.2. GC-MS Analysis of MDPBP in Biological Samples

A common method for the detection and quantification of MDPBP in biological matrices like

blood is Gas Chromatography-Mass Spectrometry (GC-MS).[12]
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Sample Preparation: Liquid-liquid extraction of the biological sample (e.g., blood) with a

suitable organic solvent (e.g., 1-chlorobutane) under basic conditions.[12]

Internal Standard: An appropriate internal standard (e.g., a deuterated analog) is added for

quantification.[12]

GC Conditions: A capillary column (e.g., DB-1 MS) is used with helium as the carrier gas.

The oven temperature is programmed to achieve separation.[11]

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and

specific ions are monitored for identification and quantification (e.g., m/z 70, 112, 149).[12]

Ximoprofen
Chemical Information
Ximoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the profen class of

compounds.[13]

Table 5: Chemical and Physical Properties of Ximoprofen
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Property Value Source

IUPAC Name

2-[4-(3-

hydroxyiminocyclohexyl)phenyl

]propanoic acid

[13]

CAS Number 56187-89-4 [13]

Molecular Weight 261.32 g/mol [13]

Appearance
Not reported in the searched

literature.

Melting Point
Not reported in the searched

literature.

Boiling Point
Not reported in the searched

literature.

Solubility
Not reported in the searched

literature.

XLogP3 2.6 [13]

Spectral Data
Table 6: Spectral Data for Ximoprofen

Technique Data Highlights

¹H-NMR
Specific experimental data not readily available

in the searched literature.

¹³C-NMR
Specific experimental data not readily available

in the searched literature.

IR Spectroscopy

Expected to show characteristic absorptions for

the carboxylic acid OH and C=O, the oxime N-

OH, and the aromatic ring.

Mass Spectrometry
Specific experimental data not readily available

in the searched literature.
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Biological Activity and Mechanism of Action
As an NSAID, ximoprofen's primary mechanism of action is the inhibition of cyclooxygenase

(COX) enzymes (both COX-1 and COX-2). This inhibition prevents the conversion of

arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Mechanism of Action of Ximoprofen (NSAID)

Ximoprofen

COX-1

Inhibits

COX-2

Inhibits

Prostaglandin Synthesis

Catalyzes Catalyzes

Inflammation Pain Fever

Click to download full resolution via product page

Simplified signaling pathway for the anti-inflammatory action of Ximoprofen.

Experimental Protocols
4.4.1. Synthesis of Ximoprofen

While a specific protocol for ximoprofen was not found, a general synthesis for profens can be

adapted. A plausible route would involve the synthesis of the arylpropionic acid moiety followed

by the introduction of the hydroxyiminocyclohexyl group. The synthesis of profens often
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involves steps like Friedel-Crafts acylation and subsequent oxidation or rearrangement

reactions.[14][15]

4.4.2. In Vivo Assay for Anti-inflammatory Activity (Writhing Test)

The anti-inflammatory and analgesic activity of NSAIDs like ximoprofen can be evaluated using

the acetic acid-induced writhing test in mice.[16][17]

Animals: Mice are divided into control and treatment groups.

Administration: The test compound (ximoprofen) is administered to the treatment group,

typically via intraperitoneal injection. The control group receives the vehicle.

Induction of Writhing: A short time after drug administration, a dilute solution of acetic acid is

injected intraperitoneally to induce a characteristic stretching and writhing response.

Observation: The number of writhes for each animal is counted over a specific period (e.g.,

20-30 minutes).

Analysis: A significant reduction in the number of writhes in the treated group compared to

the control group indicates analgesic and anti-inflammatory activity. The percentage of

inhibition can be calculated.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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